Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-
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Overview
Description
Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a quinoline ring, an isoxazole ring, and a cyano group, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s quinoline and isoxazole rings enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group also plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-
- Cyanoacetamide derivatives : Compounds with similar cyano and amide functionalities .
- Quinoline derivatives : Compounds featuring the quinoline ring structure .
Uniqueness
What sets Acetamide,2-[(3-cyano-5
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-cyano-5,7-dimethylquinolin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N4O2S/c1-10-4-11(2)14-7-13(8-19)18(20-15(14)5-10)25-9-17(23)21-16-6-12(3)24-22-16/h4-7H,9H2,1-3H3,(H,21,22,23) |
InChI Key |
IZANFAPZGBKJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)SCC(=O)NC3=NOC(=C3)C)C#N)C |
Origin of Product |
United States |
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